molecular formula C7H10ClNS B1586742 4-(Chloromethyl)-2-isopropylthiazole CAS No. 40516-57-2

4-(Chloromethyl)-2-isopropylthiazole

Cat. No. B1586742
CAS RN: 40516-57-2
M. Wt: 175.68 g/mol
InChI Key: YGTDRZIMYRYHHD-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and smell.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Antitumor and Antifilarial Agents

  • 4-(Chloromethyl)-2-isopropylthiazole derivatives have shown potential in antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, demonstrated significant in vitro antitumor activity against L1210 leukemic cells. Additionally, it exhibited notable in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds, suggesting its potential as an antifilarial agent (Kumar et al., 1993).

Synthesis of Anti-HCV Drug Intermediate

  • The compound is used in the synthesis of key intermediates for anti-HCV drugs. For example, 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in the synthesis of the anti-HCV drug simeprevir, was prepared using 4-isopropylthiazole-2-formic acid, which is a derivative of 4-(Chloromethyl)-2-isopropylthiazole (Chenhon, 2015).

Antibacterial, Antifungal, and Antitubercular Agents

  • Several studies have synthesized novel 4-isopropylthiazole derivatives, exhibiting significant in vitro antibacterial, antifungal, and antitubercular activities. Compounds such as 4-isopropylthiazole-2-carbohydrazide analogs have shown considerable efficacy against Mycobacterium tuberculosis strains, making them potential candidates for treating tuberculosis and other microbial infections (Mallikarjuna et al., 2009).

Quantification in Pharmaceutical Analysis

  • The compound has been used in developing analytical methods, such as a UPLC-ESI-MS/MS technique, for quantifying impurities in pharmaceuticals. This method provides high sensitivity and precision for detecting 2-isopropyl-4-(chloromethyl)thiazole in drugs like ritonavir, highlighting its role in ensuring pharmaceutical quality and safety (Raja et al., 2020).

Novel Anticancer Agents

  • Research has also focused on using derivatives of 4-(Chloromethyl)-2-isopropylthiazole for synthesizing novel anticancer agents. For example, 4-anilinoquinazoline derivatives with chloromethyl groups at the 2-position, synthesized from 2-chloromethyl-4(3H)-quinazolinones (a derivative), showed promising anticancer activity in vitro, suggesting their potential use in cancer therapy (Li et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDRZIMYRYHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376802
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropylthiazole

CAS RN

40516-57-2
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-2-isopropyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-methylpropanethioamide (5.20 g), 1,3-dichloro-2-propanone (7.03 g) and ethanol (100 mL) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 4-chloromethyl-2-isopropyl-1,3-thiazole as a colorless oil (6.33 g, yield 72%) from a fraction eluted with ethyl acetate-hexane (1:20, v/v).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-isopropylthiazole
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4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 3
4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 4
4-(Chloromethyl)-2-isopropylthiazole

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